molecular formula C13H10FNO3 B1521869 4-(Benzyloxy)-1-fluoro-2-nitrobenzene CAS No. 941867-91-0

4-(Benzyloxy)-1-fluoro-2-nitrobenzene

Cat. No. B1521869
M. Wt: 247.22 g/mol
InChI Key: FWBDUAPLKFBELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Benzyloxy)-1-fluoro-2-nitrobenzene” likely refers to a benzene ring with a benzyloxy (benzyl ether) group at the 4th position, a fluoro group at the 1st position, and a nitro group at the 2nd position . The presence of these functional groups could give this compound unique chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. The benzyloxy, fluoro, and nitro groups attached to the benzene ring would further define its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating benzyloxy group. These groups could activate the benzene ring towards electrophilic or nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar nitro group and the nonpolar benzyloxy group could impact its solubility.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : Research by Sweeney et al. (2018) outlines the synthesis of a compound similar to 4-(Benzyloxy)-1-fluoro-2-nitrobenzene, highlighting methods that could potentially be applied to this compound. They synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene with a high yield, providing insights into the synthesis of fluoro-nitrobenzene derivatives (Martin Sweeney, P. McArdle, F. Aldabbagh, 2018).

  • Characterization Techniques : The study by Fedorov et al. (2015) on the fluorination of aromatic compounds offers insights into the characterization of fluoroaromatic compounds, which can be relevant for understanding the properties of 4-(Benzyloxy)-1-fluoro-2-nitrobenzene (A. E. Fedorov et al., 2015).

Chemical Reactions and Applications

  • Ultrasound-Assisted Reactions : Harikumar and Rajendran (2014) investigated the ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene. This method could be applicable to the synthesis or modification of 4-(Benzyloxy)-1-fluoro-2-nitrobenzene, offering an efficient and possibly more environmentally friendly approach (K. Harikumar, V. Rajendran, 2014).

  • Copper-Catalyzed Synthesis : Sayahi et al. (2018) describe the copper-catalyzed synthesis of 2-arylbenzimidazole derivatives from 1-fluoro-2-nitrobenzene. This research offers insights into catalytic processes that could be applied to the synthesis of derivatives of 4-(Benzyloxy)-1-fluoro-2-nitrobenzene (M. Sayahi et al., 2018).

Material Science and Molecular Engineering

  • Functionalized Polyfluorinated Compounds : Özçeşmeci and Hamuryudan (2008) conducted research on the synthesis and characterization of functionalized polyfluorinated phthalocyanines. These findings could be relevant for exploring the potential of 4-(Benzyloxy)-1-fluoro-2-nitrobenzene in the development of new materials or functional groups (Mukaddes Özçeşmeci, E. Hamuryudan, 2008).

  • Organocatalytic Syntheses : The research by Alla et al. (2014) on organocatalytic syntheses of benzoxazoles and benzothiazoles using aryl iodide and oxone could provide insights into the functionalization of 4-(Benzyloxy)-1-fluoro-2-nitrobenzene in the creation of new organic compounds (S. K. Alla, P. Sadhu, T. Punniyamurthy, 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions involving this compound would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied as a potential pharmaceutical .

properties

IUPAC Name

1-fluoro-2-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBDUAPLKFBELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657853
Record name 4-(Benzyloxy)-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-1-fluoro-2-nitrobenzene

CAS RN

941867-91-0
Record name 4-(Benzyloxy)-1-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-1-fluoro-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-1-fluoro-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-1-fluoro-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)-1-fluoro-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-1-fluoro-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-1-fluoro-2-nitrobenzene

Citations

For This Compound
3
Citations
BA Nogueira, SMM Lopes, A Milani… - Crystal Growth & …, 2022 - ACS Publications
… Figures S1–S6, with the 1 H and 13 C NMR and IR spectra of 4-benzyloxy-1-fluoro-2-nitrobenzene, 2-((4-benzyloxy-2-nitrophenyl)amino)thiophene-3-carbonitrile, and ROY-ol; Figure …
Number of citations: 0 pubs.acs.org
Z Liu, W He, J Gao, J Luo, X Huang, C Gao - Oncotarget, 2015 - ncbi.nlm.nih.gov
PIM protein family, short-lived serine/threonine kinases (PIM1, PIM2 and PIM3), are weak oncogenes but contribute to tumorigenesis as cancer targets. Thus, design of a novel pan-PIM …
Number of citations: 26 www.ncbi.nlm.nih.gov
J Liu - 2020 - search.proquest.com
Reactive oxygen species (ROS) are a family of radical and non-radical byproducts of aerobic metabolism. It plays essential roles as secondary signaling molecules in cell proliferation, …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.